molecular formula C21H25N7O4 B12705215 3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate CAS No. 75543-77-0

3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate

Cat. No.: B12705215
CAS No.: 75543-77-0
M. Wt: 439.5 g/mol
InChI Key: NJXJODLVILAPAM-UHFFFAOYSA-M
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Description

3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate is a complex organic compound that features a triazolium core with an azo linkage to a diethylamino-substituted phenyl group and a nitrobenzoate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate typically involves a multi-step process:

    Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Azo Coupling: The nitroaromatic compound is then subjected to azo coupling with a diethylamino-substituted aniline derivative.

    Triazolium Formation: The azo compound is further reacted with a triazole derivative under specific conditions to form the triazolium core.

    Salt Formation: Finally, the triazolium compound is converted into its nitrobenzoate salt by reacting with 4-nitrobenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and azo coupling, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate involves its interaction with molecular targets through its azo and triazolium groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s electronic properties, influenced by the nitro and diethylamino groups, play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: A simpler aromatic nitro compound with different electronic properties.

    Azo Compounds: Other azo compounds with varying substituents that influence their reactivity and applications.

    Triazolium Salts: Compounds with similar triazolium cores but different counterions or substituents.

Uniqueness

3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate is unique due to its combination of a triazolium core, azo linkage, and nitrobenzoate counterion. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and biochemistry .

Properties

CAS No.

75543-77-0

Molecular Formula

C21H25N7O4

Molecular Weight

439.5 g/mol

IUPAC Name

4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;4-nitrobenzoate

InChI

InChI=1S/C14H21N6.C7H5NO4/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;9-7(10)5-1-3-6(4-2-5)8(11)12/h7-11H,5-6H2,1-4H3;1-4H,(H,9,10)/q+1;/p-1

InChI Key

NJXJODLVILAPAM-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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